molecular formula C10H11BrO B13932722 1-Bromo-3-cyclopropoxy-2-methylbenzene

1-Bromo-3-cyclopropoxy-2-methylbenzene

Katalognummer: B13932722
Molekulargewicht: 227.10 g/mol
InChI-Schlüssel: IJILOLPTIRTEQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-cyclopropoxy-2-methylbenzene is an organic compound that belongs to the class of aromatic bromides It is characterized by a benzene ring substituted with a bromine atom, a cyclopropoxy group, and a methyl group

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-cyclopropoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-cyclopropoxy-2-methylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

1-Bromo-3-cyclopropoxy-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 3-cyclopropoxy-2-methoxybenzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-cyclopropoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities.

    Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for creating polymers and other advanced materials.

Wirkmechanismus

The mechanism by which 1-Bromo-3-cyclopropoxy-2-methylbenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the bromine atom acts as an electron-withdrawing group, stabilizing the intermediate carbocation and directing further substitutions to the meta position. The cyclopropoxy group can influence the reactivity and selectivity of the compound through steric and electronic effects .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-cyclopropoxy-2-methylbenzene can be compared with other similar compounds, such as:

    1-Bromo-2-methylbenzene: Lacks the cyclopropoxy group, resulting in different reactivity and applications.

    3-Bromo-2-methylphenol: Contains a hydroxyl group instead of a cyclopropoxy group, leading to different chemical properties and uses.

    1-Bromo-4-cyclopropoxy-2-methylbenzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C10H11BrO

Molekulargewicht

227.10 g/mol

IUPAC-Name

1-bromo-3-cyclopropyloxy-2-methylbenzene

InChI

InChI=1S/C10H11BrO/c1-7-9(11)3-2-4-10(7)12-8-5-6-8/h2-4,8H,5-6H2,1H3

InChI-Schlüssel

IJILOLPTIRTEQP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Br)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.